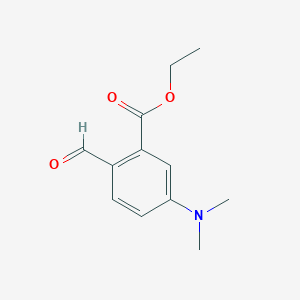
Benzamide, N-(1,2,2-trichloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(1,2,2-trichloroethyl)- is an organic compound with the chemical formula C9H8Cl3NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 1,2,2-trichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1,2,2-trichloroethyl)- typically involves the reaction of benzamide with 1,2,2-trichloroethanol in the presence of a dehydrating agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Benzamide} + \text{1,2,2-Trichloroethanol} \rightarrow \text{Benzamide, N-(1,2,2-trichloroethyl)-} ]
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(1,2,2-trichloroethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1,2,2-trichloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives.
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated amides.
Scientific Research Applications
Benzamide, N-(1,2,2-trichloroethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(1,2,2-trichloroethyl)- involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, which lacks the trichloroethyl group.
N-(1,2,2-Tetrachloroethyl)benzamide: A similar compound with an additional chlorine atom.
N-(1-(4-Benzyl-1-piperazinyl)-2,2,2-trichloroethyl)benzamide: A derivative with a piperazine ring.
Uniqueness
Benzamide, N-(1,2,2-trichloroethyl)- is unique due to the presence of the trichloroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
58956-84-6 |
|---|---|
Molecular Formula |
C9H8Cl3NO |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
N-(1,2,2-trichloroethyl)benzamide |
InChI |
InChI=1S/C9H8Cl3NO/c10-7(11)8(12)13-9(14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14) |
InChI Key |
XOFIELCXYRAXMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


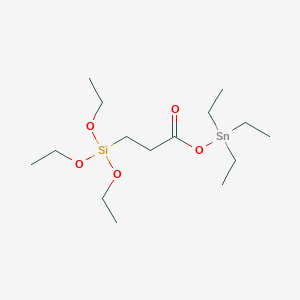
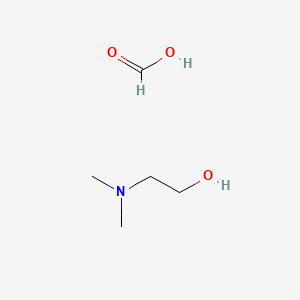

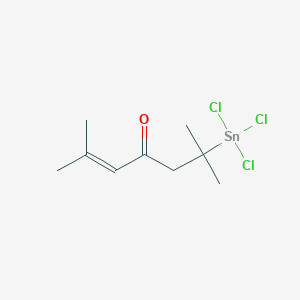
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)




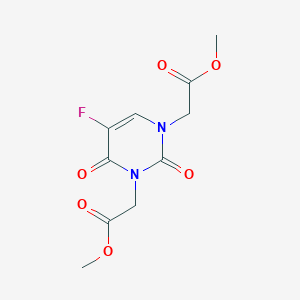
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

